1-Boc-4-(2-pyridyloxy)piperidine
Overview
Description
1-Boc-4-(2-pyridyloxy)piperidine is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pharmaceutically Relevant Compounds
A study has developed a general and enantioselective synthesis method for 2-substituted 2-phenylpyrrolidines and -piperidines, which are significant in pharmaceuticals. This method involves the lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine, identifying optimal conditions for lithiation. Such compounds contain a quaternary stereocenter, crucial for their biological activity (Sheikh et al., 2012).
Dendrimer Synthesis
In another study, 1-Boc-4-(2-pyridyloxy)piperidine was used as a starting material to synthesize novel dendritic G-2 melamines. These dendrimers, featuring piperidin-4-yl groups as central building blocks and 4-(n-octyloxy)aniline as a peripheral unit, have potential applications in materials science and nanotechnology due to their unique self-assembling properties (Sacalis et al., 2019).
Enantioselective Synthesis
The compound has also been utilized in asymmetric carbon-carbon bond formations during the conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. This process leads to the enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, which are valuable in the development of new therapeutic agents (Johnson et al., 2002).
Heterocycle Construction
A method described in the literature uses N-Boc anilines to sequentially convert to heterocycles, including piperidin-4-yl groups. This approach demonstrates the flexibility of this compound in constructing novel heterocycles and tryptamines, essential for exploring new drug candidates (Nicolaou et al., 2009).
Peptide Modification
In mass spectrometry, piperazine-based derivatives, including those related to this compound, have been employed for the derivatization of carboxyl groups on peptides. This modification enhances ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry, improving the sensitivity of peptide analysis (Qiao et al., 2011).
Properties
IUPAC Name |
tert-butyl 4-pyridin-2-yloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGIBBFCSCAULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619847 | |
Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313490-35-6 | |
Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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